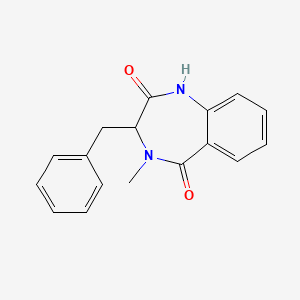
Cyclopeptine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Cyclopeptine can be synthesized through a series of chemical reactions involving anthranilate, adenosine triphosphate, L-phenylalanine, and S-adenosyl-L-methionine. The key enzyme involved in this process is this compound synthase, a non-ribosomal peptide synthase . The reaction conditions typically involve the use of these reagents under controlled temperature and pressure to facilitate the formation of this compound.
Industrial Production Methods: Industrial production of this compound involves the continuous depolymerization and hydrogenation of dicyclopentadiene. The process includes decomposing dicyclopentadiene in a depolymerizer at temperatures ranging from 160 to 400 degrees Celsius, followed by hydrogenation in a fixed bed reactor at 10 to 100 degrees Celsius .
化学反応の分析
Types of Reactions: Cyclopeptine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
科学的研究の応用
Cyclopeptine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying benzodiazepine derivatives. In biology and medicine, this compound is investigated for its potential as a gamma-aminobutyric acid modulator, which can affect the gamma-aminobutyric acid receptor-ionophore complex . This makes it a candidate for developing new therapeutic agents for neurological disorders. In industry, this compound’s unique structural properties make it useful in the synthesis of other complex organic compounds.
作用機序
Cyclopeptine exerts its effects by modulating the gamma-aminobutyric acid receptor-ionophore complex. It does not act as an agonist or antagonist but affects the receptor complex by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels . This modulation can influence various neurological pathways, making this compound a potential therapeutic agent for conditions related to gamma-aminobutyric acid dysregulation.
類似化合物との比較
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
These compounds share a similar core structure but differ in their specific substitutions and pharmacological effects.
特性
IUPAC Name |
3-benzyl-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-10,15H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQNKZMAMGACTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















